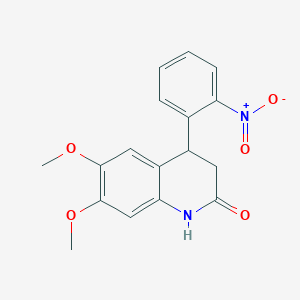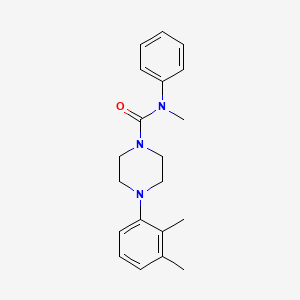
6,7-DIMETHOXY-4-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Vue d'ensemble
Description
6,7-DIMETHOXY-4-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by the presence of methoxy groups at positions 6 and 7, a nitrophenyl group at position 4, and a tetrahydroquinoline core
Applications De Recherche Scientifique
6,7-DIMETHOXY-4-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-4-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves a multi-step process. One common method starts with the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate is then subjected to a condensation reaction with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. The final step involves a reduction and cyclization reaction to yield the desired tetrahydroquinoline compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. The process involves the use of accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-DIMETHOXY-4-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .
Major Products
The major products formed from these reactions include quinoline derivatives, amino-substituted tetrahydroquinolines, and various substituted tetrahydroquinolines depending on the specific reaction conditions .
Mécanisme D'action
The mechanism of action of 6,7-DIMETHOXY-4-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, its potential anticonvulsant activity is attributed to its ability to modulate ion channels and neurotransmitter receptors in the brain. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-4-(2-phenyl)-1,2,3,4-tetrahydroquinoline
- 6,7-Dimethoxy-4-(2-chlorophenyl)-1,2,3,4-tetrahydroquinoline
- 6,7-Dimethoxy-4-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
6,7-DIMETHOXY-4-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as a pharmacophore in drug design and development .
Propriétés
IUPAC Name |
6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15-7-12-11(10-5-3-4-6-14(10)19(21)22)8-17(20)18-13(12)9-16(15)24-2/h3-7,9,11H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJXRAXSFIGRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4058677.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4058684.png)
![(2Z)-2-[(4-ethoxyanilino)methylidene]cyclohexan-1-one](/img/structure/B4058686.png)
![[2-(3-Phenylpropyl)-1,3-benzoxazol-5-yl]-thiomorpholin-4-ylmethanone](/img/structure/B4058692.png)

![2-[[(E)-3-(2,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzamide](/img/structure/B4058698.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4058706.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4058712.png)
![ethyl 1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4058719.png)
![4-chloro-2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4058725.png)
![5-bromo-2-methoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide](/img/structure/B4058732.png)

![N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B4058760.png)
![8-methoxy-4-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4058767.png)
